![molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5](/img/structure/B1322602.png)
Spiro[isochroman-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds, particularly those with a piperidine moiety, has been a subject of interest due to their potential pharmacological activities. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated as acetyl-CoA carboxylase inhibitors, with some showing significant activity . Moreover, spiro[isochroman-piperidine] analogs were prepared and tested for their ability to inhibit histamine release from mast cells, with the lipophilicity of the substituents playing a major role in activity .
Molecular Structure Analysis
The molecular structure of spiro compounds is crucial for their biological activity. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as an important pharmacophore in medicinal chemistry, with recent advances in the synthesis of derivatives demonstrating its versatility and potential utility . The conformational restriction in the linker-to-tail moiety of spiro[chromane-2,4'-piperidine] derivatives was exploited to design potent G-protein-coupled receptor 119 agonists .
Chemical Reactions Analysis
The chemical reactivity of spiro compounds allows for the creation of a variety of analogs with different biological activities. For example, spiro[isocoumarin-piperidines] and related compounds were synthesized and found to have analgesic activity, with the position of the spiro junction (3-spiro vs. 4-spiro) affecting the activity . Additionally, novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogs were synthesized and exhibited good anti-fungal and anti-microbial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the analgesic properties of isochroman-4-spiro-4'-piperidines were reported to be weak, suggesting that the introduction of a new ring can affect the potency of the compounds . Furthermore, the affinity and selectivity of spiro[isobenzofuran-1(3H),4'-piperidines] for sigma ligands were found to be highly dependent on the N-substituent size and the presence of substituents in the benzene ring .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Spiro[isochroman-1,4'-piperidin]-3-one derivatives have been explored for their biological activity. 1'-Alkylspiro[isochroman-3,4'-piperidin]-1-ones and 1'-alkylspiro[isochroman-4,4'-piperidines] have shown significant analgesic activity, comparable to aminopyrine. This highlights their potential in pain management applications (Yamato, Hashigaki, Ikeda, Ohtake, & Tasaka, 1981). Furthermore, some compounds within this class have been found to inhibit histamine release from mast cells, suggesting their use in allergic responses (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).
Pharmacological Importance in Histone Deacetylase (HDAC) Inhibition
Spiro[isochroman-1,4'-piperidin]-3-one derivatives have shown potential in histone deacetylase (HDAC) inhibition, which is crucial in cancer treatment. For example, spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives have been identified as novel HDAC inhibitors, demonstrating antiproliferative activity against various tumor cell lines and good oral bioavailability (Varasi et al., 2011).
Sigma Receptor Ligands
Studies have synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, evaluating them as sigma ligands. These compounds, related to selective sigma 2 ligands, have shown promise in understanding the structural factors governing sigma 1/sigma 2 affinity and selectivity, with implications in neuropsychiatric disorders (Moltzen, Perregaard, & Meier, 1995).
Antimycobacterial Activity
Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound in particular demonstrated significant in vitro and in vivo potency, suggesting its potential in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Synthesis and Antihypertensive Activity
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been synthesized and evaluated for their antihypertensive activity. One particular compound showed promise in reducing hypertension in spontaneously hypertensive rats, indicating potential therapeutic applications for hypertension (Clark et al., 1983).
Safety And Hazards
The safety and hazards associated with spiro compounds can vary widely depending on their specific structure7. However, specific safety and hazard information for spiro[isochroman-1,4’-piperidin]-3-one are not readily available in the current literature.
Orientations Futures
Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities8. However, specific future directions for spiro[isochroman-1,4’-piperidin]-3-one are not readily available in the current literature.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it is recommended to refer to specific scientific literature or conduct further research.
Propriétés
IUPAC Name |
spiro[4H-isochromene-1,4'-piperidine]-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQMWXINXCTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627357 |
Source


|
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[isochroman-1,4'-piperidin]-3-one | |
CAS RN |
252002-14-5 |
Source


|
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

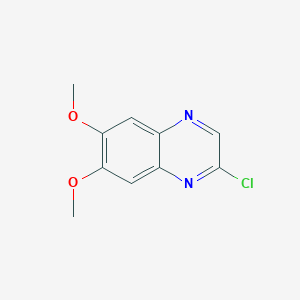


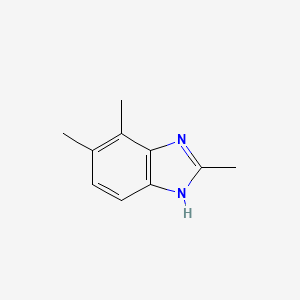
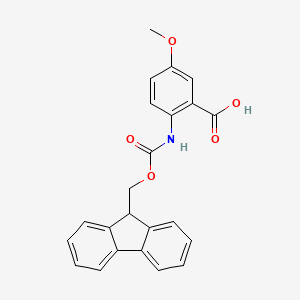
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)




![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
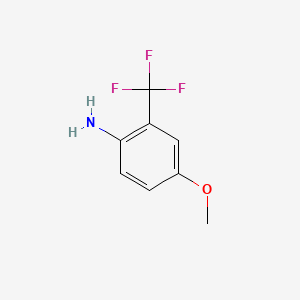
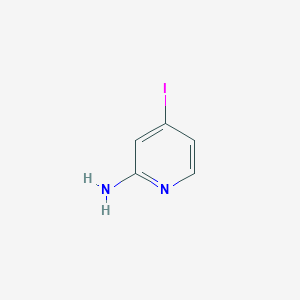
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)